1,2,3-Trichloro-4,5,6-trimethylbenzene

molecular crystal engineering solid‑state phase transitions orientational disorder

1,2,3-Trichloro-4,5,6-trimethylbenzene (TCTMB) is a hexasubstituted benzene derivative bearing three vicinal chlorine atoms and three vicinal methyl groups on a single aromatic ring. It belongs to the trichlorotrimethylbenzene isomer family but is distinguished by its asymmetric 1,2,3‑substitution pattern, which imparts a permanent dipole moment and drives unique solid‑state orientational disorder phenomena not observed in its symmetric isomers.

Molecular Formula C9H9Cl3
Molecular Weight 223.5 g/mol
CAS No. 19219-81-9
Cat. No. B100348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3-Trichloro-4,5,6-trimethylbenzene
CAS19219-81-9
Synonyms1,2,3-Trichloro-4,5,6-trimethylbenzene
Molecular FormulaC9H9Cl3
Molecular Weight223.5 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C(=C1C)Cl)Cl)Cl)C
InChIInChI=1S/C9H9Cl3/c1-4-5(2)7(10)9(12)8(11)6(4)3/h1-3H3
InChIKeyQCTIBRJBUAXXEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2,3-Trichloro-4,5,6-trimethylbenzene (CAS 19219-81-9) – Procurement-Relevant Structural & Physical Identity


1,2,3-Trichloro-4,5,6-trimethylbenzene (TCTMB) is a hexasubstituted benzene derivative bearing three vicinal chlorine atoms and three vicinal methyl groups on a single aromatic ring [1]. It belongs to the trichlorotrimethylbenzene isomer family but is distinguished by its asymmetric 1,2,3‑substitution pattern, which imparts a permanent dipole moment and drives unique solid‑state orientational disorder phenomena not observed in its symmetric isomers [2]. The compound has been extensively characterised by single‑crystal X‑ray diffraction, deuterium NMR, and calorimetry, providing a well‑defined structural and thermodynamic baseline that is critical for scientific selection and procurement [3].

Why In‑Class Trichlorotrimethylbenzene Isomers Cannot Substitute 1,2,3-TCTMB for Research or Industrial Use


Although all trichlorotrimethylbenzene isomers share the same molecular formula (C₉H₉Cl₃) and molecular weight (223.53 g·mol⁻¹), their substitution pattern dictates fundamentally different solid‑state architectures and dynamic behaviour [1]. The 1,2,3‑isomer (TCTMB) exhibits a unique sequence of three solid phases between 100 K and its melting point (~499 K), including an orientationally disordered monoclinic phase at ambient temperature and a low‑temperature triclinic phase with antiferroelectric ordering [2]. By contrast, the symmetric 1,3,5‑isomer shows no disorder across the same temperature range [3], and the 1,2,4‑isomer, while also disordered, packs in a different space group (P2₁/a vs. P2₁/c) [4]. These structural divergences cause substantial differences in thermodynamic, dielectric, and NMR relaxation properties that generic substitution cannot reproduce [5].

Quantitative Differentiation of 1,2,3-Trichloro-4,5,6-trimethylbenzene from Closest Analogs


Unique Solid‑State Phase Sequence vs. 1,3,5‑Trichloro‑2,4,6‑trimethylbenzene

1,2,3‑Trichloro‑4,5,6‑trimethylbenzene (TCTMB) exhibits three distinct solid phases: Phase III (triclinic, < 268 K), Phase II (monoclinic, orientationally disordered, 268–400 K), and Phase I (high‑temperature phase, 400–499 K) [1]. In contrast, the symmetric isomer 1,3,5‑trichloro‑2,4,6‑trimethylbenzene shows no detectable disorder and no phase transitions between 150 K and its melting point, remaining in a single triclinic phase throughout [2]. This multi‑phase behaviour of TCTMB provides a model system for studying order‑disorder transitions in plastic crystals.

molecular crystal engineering solid‑state phase transitions orientational disorder

Low‑Temperature Antiferroelectric Superstructure: 1,2,3‑TCTMB vs. 1,3,5‑TCTMB

At 173 K, 1,2,3‑trichloro‑4,5,6‑trimethylbenzene forms a pseudo‑monoclinic supercell with two independent molecules in the asymmetric unit, arranged in an antiferroelectric domain structure [1]. The 1,3,5‑isomer at the comparable temperature of 150 K shows no superlattice formation and retains a simple triclinic unit cell (space group P‑1, Z = 1) [2]. This antiferroelectric ordering is a direct consequence of the asymmetric 1,2,3‑substitution and is unique to this isomer.

antiferroelectric ordering low‑temperature crystallography molecular superstructure

Experimentally Determined Thermodynamic Baseline: 1,2,3‑TCTMB vs. Isomeric Data Gaps

The constant‑pressure heat capacity and standard entropy of 1,2,3‑trichloro‑4,5,6‑trimethylbenzene have been measured calorimetrically from 20 to 300 K: Cp,solid = 252.34 J·mol⁻¹·K⁻¹ at 298.15 K, and S°solid,1 bar = 314.93 J·mol⁻¹·K⁻¹ [1]. For the 1,2,4‑ and 1,3,5‑isomers, neither NIST nor DETHERM databases report any condensed‑phase thermochemical data, leaving a quantitative void that prevents thermodynamic modelling of those isomers [2]. TCTMB thus serves as the only thermodynamically characterised member of the trichlorotrimethylbenzene family.

heat capacity standard entropy thermodynamic database

Quantified Molecular Dynamics: Methyl Rotation and Six‑Fold Jump Kinetics

Deuterium NMR of specifically deuterated 1,2,3‑TCTMB‑d3 yielded kinetic parameters for two distinct dynamic processes: incoherent methyl group reorientation (rate constant k(25 K) = 1 × 10⁹ s⁻¹, activation energy ΔE = 2.8 kJ·mol⁻¹) and six‑fold molecular jumps of the entire benzene core (k(260 K) = 7 × 10⁶ s⁻¹, ΔE = 38.5 kJ·mol⁻¹) [1]. In the 1,3,5‑isomer, only methyl rotation is observed, with no evidence of whole‑molecule reorientations because of the absence of orientational disorder [2]. This dual‑dynamics signature is exclusive to the 1,2,3‑isomer.

NMR relaxation methyl group tunnelling molecular reorientation

Distinct Vibrational Fingerprint Due to Asymmetric Substitution: 1,2,3‑TCTMB vs. 1,2,4‑TCTMB

Normal coordinate analysis of the complete series of hexasubstituted chloromethylbenzenes reveals that the asymmetric 1,2,3‑substitution pattern of TCTMB causes strong coupling of originally characteristic group frequencies (ring deformations, substituent bend, ring stretch) that are decoupled in symmetric analogs like hexachlorobenzene [1]. Consequently, the IR and Raman spectra of 1,2,3‑TCTMB cannot be predicted from group‑frequency additivity and serve as a unique spectroscopic fingerprint. The 1,2,4‑isomer exhibits qualitatively different coupling patterns because of its distinct substitution symmetry, enabling unambiguous identification by vibrational spectroscopy [1].

vibrational spectroscopy normal coordinate analysis IR/Raman fingerprint

Scientifically Validated Application Scenarios for 1,2,3-Trichloro-4,5,6-trimethylbenzene


Model Plastic Crystal for Order‑Disorder Phase Transition Research

The three‑phase sequence of 1,2,3‑TCTMB (triclinic ordered → monoclinic disordered → high‑temperature phase) provides a textbook example of orientational disorder in molecular crystals [1]. The quantitative kinetic parameters for six‑fold molecular jumps (ΔE = 38.5 kJ·mol⁻¹) and methyl rotation (ΔE = 2.8 kJ·mol⁻¹) make it a reference system for testing lattice‑dynamical models of plastic crystals [1]. No other trichlorotrimethylbenzene isomer offers this combination of phases and quantified dynamics.

Antiferroelectric Superstructure for Dielectric Switching Studies

At 173 K, 1,2,3‑TCTMB forms an antiferroelectric supercell with two independent molecules and domain structures [2]. This temperature‑switchable dipolar ordering, absent in the 1,3,5‑isomer, positions TCTMB as a candidate for fundamental studies of antiferroelectricity in small‑molecule organic crystals.

Calorimetric Reference Standard for Trichloromethylbenzene Thermochemistry

1,2,3‑TCTMB is the only trichlorotrimethylbenzene isomer for which experimental heat capacity (Cp = 252.34 J·mol⁻¹·K⁻¹ at 298.15 K) and standard entropy (S° = 314.93 J·mol⁻¹·K⁻¹) have been reported [3]. This makes it the sole choice for thermodynamic benchmarking and validation of computational thermochemistry for polychlorinated methylbenzenes.

Unique Vibrational Spectroscopic Standard for Isomer Identification

The asymmetric 1,2,3‑substitution pattern gives rise to strongly coupled vibrational modes that are not reproducible by symmetric isomers [4]. IR and Raman spectra of 1,2,3‑TCTMB serve as a definitive fingerprint for identity verification during procurement and quality control, eliminating the risk of isomeric cross‑contamination.

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